12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydrobenzo phenanthroline core
Preparation Methods
The synthesis of 12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation with potassium permanganate in an alkaline medium transforms the phenanthroline ring system into 1,8-diaazafluorenone . Common reagents used in these reactions include sodium nitrite in acetic acid and nitrobenzene . Major products formed from these reactions include 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones and 13-aryl-12H-indeno[2,1-b][4,7]phenanthrolin-12-ones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile ligand for advanced functional polymeric materials . Its ability to form stable complexes with various metals makes it valuable in coordination chemistry. In biology and medicine, derivatives of phenanthroline are explored for their potential therapeutic properties, including antibacterial and antifungal activities . In industry, it is used in the synthesis of advanced macromolecular structures and luminescent metallo-polymers .
Mechanism of Action
The mechanism of action of 12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with molecular targets through coordination with metal ions. As a chelating ligand, it forms stable complexes with transition metals, which can then participate in various biochemical pathways . The specific molecular targets and pathways depend on the metal ion it complexes with and the biological context in which it is used.
Comparison with Similar Compounds
Similar compounds to 12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one include other phenanthroline derivatives such as 1,10-phenanthroline and its methyl derivatives . These compounds share the phenanthroline core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C24H20Cl2N2O |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
12-(2,4-dichlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H20Cl2N2O/c1-24(2)11-19-23(20(29)12-24)22(14-6-5-13(25)10-16(14)26)21-15-4-3-9-27-17(15)7-8-18(21)28-19/h3-10,22,28H,11-12H2,1-2H3 |
InChI Key |
HJCVQVURXYPUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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